molecular formula C11H11FN4O3 B4926222 2-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide

2-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide

Cat. No. B4926222
M. Wt: 266.23 g/mol
InChI Key: YMYJTULDXUCAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as "FDAMH" and is widely used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of FDAMH is not well understood. However, it is believed to act as a hydrazinecarboxamide, which can undergo various chemical reactions, such as oxidation, reduction, and condensation. These reactions can lead to the formation of various organic compounds, which may have biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FDAMH are not well studied. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments. It has also been reported to have good solubility in various solvents, which makes it easy to handle in laboratory experiments.

Advantages and Limitations for Lab Experiments

FDAMH has several advantages for use in laboratory experiments. It is readily available and easy to synthesize. It has good solubility in various solvents, which makes it easy to handle in laboratory experiments. It also has low toxicity, which makes it safe for use in laboratory experiments. However, FDAMH has some limitations for use in laboratory experiments. It is relatively expensive compared to other reagents, which may limit its use in some experiments. It also has limited stability, which may limit its shelf life.

Future Directions

There are several future directions for the use of FDAMH in scientific research. It can be used in the synthesis of novel drug candidates for the treatment of various diseases. It can also be used in the synthesis of new organic compounds with promising biological activities. Further studies are needed to understand the mechanism of action of FDAMH and its biochemical and physiological effects. Optimization of the synthesis method of FDAMH can also lead to improved yields and reduced costs.

Synthesis Methods

The synthesis of FDAMH involves the reaction of 4-fluorophenylhydrazine and pyrrolidine-2,5-dione in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with carboxylic acid to yield the final product. The yield of FDAMH can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

FDAMH has been extensively used in scientific research due to its potential applications in various areas. It has been used in the synthesis of various organic compounds, such as pyrrolidine derivatives, which have shown promising biological activities. FDAMH has also been used as a reagent in the synthesis of novel drug candidates for the treatment of various diseases, such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O3/c12-6-1-3-7(4-2-6)16-9(17)5-8(10(16)18)14-15-11(13)19/h1-4,8,14H,5H2,(H3,13,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYJTULDXUCAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide

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